3-[(2,6-dimethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
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Overview
Description
3-[(2,6-dimethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is an organic compound with a complex structure that includes a benzofuran core substituted with dimethoxy and dimethylphenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dimethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline and 6,7-dimethoxy-2-benzofuran-1(3H)-one.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dimethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce a corresponding amine.
Scientific Research Applications
3-[(2,6-dimethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development for various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2,6-dimethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethylaniline: A related compound with similar structural features but lacking the benzofuran core.
6,7-dimethoxy-2-benzofuran-1(3H)-one: Another related compound that shares the benzofuran core but lacks the dimethylphenylamino group.
Uniqueness
3-[(2,6-dimethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H19NO4 |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-(2,6-dimethylanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H19NO4/c1-10-6-5-7-11(2)15(10)19-17-12-8-9-13(21-3)16(22-4)14(12)18(20)23-17/h5-9,17,19H,1-4H3 |
InChI Key |
ALPBAZZVIRWSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2 |
Origin of Product |
United States |
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